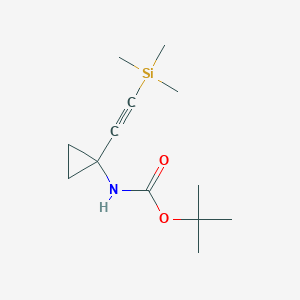

叔丁基(1-((三甲基甲硅烷基)乙炔基)环丙基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl (1-((trimethylsilyl)ethynyl)cyclopropyl)carbamate is a compound that is part of a broader class of organic molecules featuring a tert-butyl carbamate group. This functional group is known for its protective properties in organic synthesis, particularly for amines and alcohols. The compound also contains a cyclopropyl group, which is a three-membered ring known for its interesting chemical reactivity due to ring strain, as well as a trimethylsilyl ethynyl group, which is a common moiety in organic synthesis for introducing alkyne functionality.

Synthesis Analysis

The synthesis of related tert-butyl carbamate derivatives has been explored in various studies. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid, demonstrating the versatility of tert-butyl carbamates as building blocks in organic synthesis . Additionally, the synthesis of tert-butyl N-(1-ethoxycyclopropyl)carbamate through photochemical ring contraction of 2-ethoxypyrrolin-5-ones highlights the potential for creating cyclopropyl-containing carbamates via photochemical pathways .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives can be complex, with the potential for non-planar conformations as seen in the crystallographic studies of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester . The cyclopropyl group, in particular, can introduce significant strain and influence the overall molecular conformation. Vibrational spectra and ab initio analysis of related compounds, such as tert-butyl derivatives of 3,3-dimethylcyclopropene, provide insights into the optimized geometries and spectral assignments that could be relevant for tert-butyl (1-((trimethylsilyl)ethynyl)cyclopropyl)carbamate .

Chemical Reactions Analysis

The chemical reactivity of tert-butyl carbamate derivatives is diverse. Lithiated tert-butyl cyclopropanecarboxylates have been shown to react with various electrophiles, leading to α-substituted esters, which can be further transformed into carboxylic acids or cyclopropanemethanols . The 1,3-dipolar cycloaddition of ynamides like tert-butyl N-ethynyl-N-phenylcarbamate with nitrilimines results in the formation of pyrazole derivatives, indicating that the ethynyl group in tert-butyl (1-((trimethylsilyl)ethynyl)cyclopropyl)carbamate could participate in similar cycloadditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their functional groups. For example, tert-butylpentafluorophenylmethylchlorosilane, a silylating reagent, forms hydrolytically stable derivatives suitable for gas chromatography, suggesting that the tert-butyl group can impart stability to the derivatives . The synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate and its optimization for high yield further demonstrate the practicality of synthesizing complex tert-butyl carbamate derivatives . Lastly, the scale-up synthesis of tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate via Kulinkovich–Szymoniak cyclopropanation indicates the feasibility of large-scale production of such compounds .

科学研究应用

合成与结构分析

区域选择性脱保护和酰化: 叔丁基和三甲基甲硅烷基参与的五N-保护聚酰胺衍生物的合成显示了选择性脱保护和酰化的潜力。该过程在复杂有机分子的创建中有应用 (Pak & Hesse, 1998).

吲哚的合成: 使用叔丁基甲氧基和三甲基甲硅烷基合成含氧取代基的吲哚的方法突出了这些化合物在有机合成中的多功能性 (Kondo, Kojima, & Sakamoto, 1997).

自由基加成和环化: 碘代烷基叔丁基碳酸酯和氨基甲酸酯用于自由基加成以产生取代硫代琥珀酸酐,证明了该化合物在复杂合成过程中的效用 (Crich & Rahaman, 2009).

有机化学中的应用

螺环丙烷化类似物的合成: 叔丁基N-[1-(羟甲基)环丙基]氨基甲酸酯用于制造某些杀虫剂的螺环丙烷化类似物,展示了其在开发新型有机化合物中的作用 (Brackmann et al., 2005).

硅化试剂: 三甲基甲硅烷基N-叔丁基-N-苯基氨基甲酸酯是一种硅化试剂,在有机合成中保护和修饰各种官能团方面起着至关重要的作用 (Böcskei et al., 1996).

转化为O-苄基氨基甲酸酯: 叔丁基和三甲基甲硅烷基转化为O-苄基氨基甲酸酯突出了有机合成中的另一个应用 (Barrett & Pilipauskas, 1990).

安全和危害

属性

IUPAC Name |

tert-butyl N-[1-(2-trimethylsilylethynyl)cyclopropyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO2Si/c1-12(2,3)16-11(15)14-13(7-8-13)9-10-17(4,5)6/h7-8H2,1-6H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEIUGAYQJUEUBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1)C#C[Si](C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (1-((trimethylsilyl)ethynyl)cyclopropyl)carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((2-phenoxyethyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2505995.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2506006.png)

![1-(2,4-difluorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2506016.png)

![4-chloro-2-(3,4-dichlorophenyl)-5-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone](/img/structure/B2506017.png)